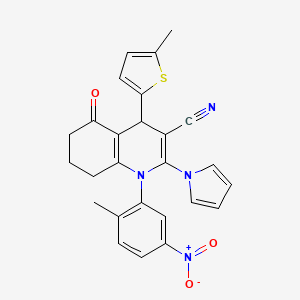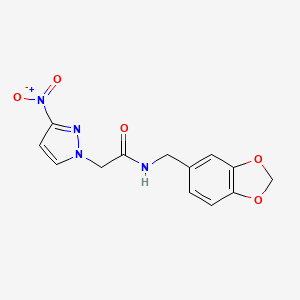![molecular formula C22H16N2O5 B11486347 2-amino-4-(2,3-dimethoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11486347.png)
2-amino-4-(2,3-dimethoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(2,3-dimethoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2,3-dimethoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. The reaction conditions often include:
Catalyst: Various catalysts can be used, including organic bases or metal salts.
Solvent: Common solvents include ethanol, methanol, or water.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-4-(2,3-dimethoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced chromene derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromenes. Substitution reactions can lead to a wide range of substituted chromene derivatives.
Aplicaciones Científicas De Investigación
2-amino-4-(2,3-dimethoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its pharmacological properties, the compound is being investigated for potential therapeutic applications, including drug development for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 2-amino-4-(2,3-dimethoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-4-(2,6-dichlorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile
- 2-amino-4-(4-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile
- 2-amino-4-(4-isopropylphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile
Uniqueness
2-amino-4-(2,3-dimethoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 2,3-dimethoxyphenyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C22H16N2O5 |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
2-amino-4-(2,3-dimethoxyphenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile |
InChI |
InChI=1S/C22H16N2O5/c1-27-15-9-5-8-13(20(15)28-2)16-14(10-23)22(24)29-21-17(16)18(25)11-6-3-4-7-12(11)19(21)26/h3-9,16H,24H2,1-2H3 |
Clave InChI |
KABZAGLGNIBUQK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)C2C(=C(OC3=C2C(=O)C4=CC=CC=C4C3=O)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-4-(8-oxo-7,8,9,10,11,12-hexahydrobenzo[c]acridin-7-yl)phenyl 2-methylpropanoate](/img/structure/B11486267.png)
![3-(4-Fluorophenyl)-5-oxo-7-(thiophen-3-yl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11486273.png)
![1-{2,5-dioxo-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11486275.png)
![3-chloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B11486285.png)
![4-Amino-6-(2-bromophenyl)-3-azaspiro[bicyclo[3.1.0]hexane-2,2'-[1,3]dioxolan]-3-ene-1,5-dicarbonitrile](/img/structure/B11486291.png)
![Ethyl [1-(3,4-dimethoxyphenyl)-8,9-dimethoxy-2-(4-methylphenyl)pyrrolo[2,1-a]isoquinolin-3-yl](oxo)acetate](/img/structure/B11486296.png)
![1-(3-chlorophenyl)-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11486311.png)
![2,2,2-trifluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11486314.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide](/img/structure/B11486316.png)



![N-[1-(dibenzo[b,d]furan-2-yl)propan-2-yl]-2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-3-carboxamide](/img/structure/B11486381.png)

